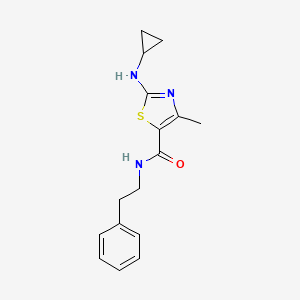
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using a variety of methods.
作用机制
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves inhibition of the dopamine transporter (DAT). This results in increased levels of dopamine in the brain, which can lead to changes in behavior and mood. The compound has also been found to have an affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potential therapeutic effects in neurological disorders, including Parkinson's disease and addiction. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for the dopamine transporter (DAT). This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
未来方向
For research include the development of more efficient synthesis methods, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic effects in neurological disorders. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel compound with potential applications in scientific research. Its selectivity for the dopamine transporter (DAT) makes it a valuable tool for studying the role of dopamine in neurological disorders. However, further research is needed to fully understand its biochemical and physiological effects and its limitations in lab experiments.
合成方法
The synthesis of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has been achieved using several methods. One of the commonly used methods is the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethylamine in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethyl isothiocyanate in the presence of a base. These methods have been optimized to yield high purity and good yields of the compound.
科学研究应用
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
属性
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISXZQJXZIYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)



![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)

![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)